A3R Binding Affinity: i6A (iPA) vs. Zeatin Riboside — 4.1-Fold Higher Potency at Human A3 Receptor
In head-to-head radioligand binding assays against the human adenosine A3 receptor (hA3R), N6-(2-isopentenyl)adenosine (IPA, synonymous with i6A) exhibited a Ki of 159 nM, while racemic zeatin riboside — the closest isoprenoid cytokinin riboside comparator — yielded a Ki of 649 nM [1]. This represents a 4.1-fold higher affinity for i6A. Both compounds were confirmed as selective hA3R ligands relative to A1, A2A, and A2B subtypes [1]. In a separate comprehensive screen of 42 modified nucleosides against all four adenosine receptors, i6A demonstrated selective A3R activation with a calculated relative intrinsic activity (RAi) of 59% (relative to adenosine = 100%), whereas the structurally related modification N6-threonylcarbamoyladenosine (t6A) showed zero A3R activation [2]. The N6-dimethyl variant m6,6A showed only 7% RAi, confirming that the isopentenyl group at the N6 position is a critical selectivity determinant [2].
| Evidence Dimension | Human adenosine A3 receptor (hA3R) binding affinity (Ki) |
|---|---|
| Target Compound Data | i6A (IPA): Ki = 159 nM; A3R-selective with RAi = 59% (relative to adenosine) |
| Comparator Or Baseline | Racemic zeatin riboside: Ki = 649 nM; N6-threonylcarbamoyladenosine (t6A): 0% A3R activation; m6,6A: RAi = 7% |
| Quantified Difference | i6A displays 4.1-fold higher A3R affinity than zeatin riboside (159 vs. 649 nM); i6A activates A3R whereas t6A is completely inactive |
| Conditions | Radioligand binding assays using human A3R expressed in mammalian cells (Ki); TGFα shedding assay in HEK293 cells for RAi determination |
Why This Matters
For researchers developing A3R-targeted assays or screening for A3R-selective ligands, i6A provides a validated endogenous agonist scaffold with quantifiably superior affinity to the closest isoprenoid comparator, reducing the risk of off-target adenosine receptor engagement.
- [1] Blad CC, et al. Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine. Purinergic Signalling. 2011;7:453-462. DOI: 10.1007/s11302-011-9240-0. View Source
- [2] Oshima HS, et al. Structural insights into the agonist selectivity of the adenosine A3 receptor. Nature Communications. 2024;15:9294. DOI: 10.1038/s41467-024-53473-1. View Source
